Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride
CAS No.:
Cat. No.: VC17620665
Molecular Formula: C10H16ClNO2
Molecular Weight: 217.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16ClNO2 |
|---|---|
| Molecular Weight | 217.69 g/mol |
| IUPAC Name | ethyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C10H15NO2.ClH/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11;/h3-4,6-9H,2,5,11H2,1H3;1H/t6-,7+,8+,9-;/m1./s1 |
| Standard InChI Key | PBLUKJJZYDTALO-WZSOELRKSA-N |
| Isomeric SMILES | CCOC(=O)[C@H]1[C@H]2C[C@@H]([C@H]1N)C=C2.Cl |
| Canonical SMILES | CCOC(=O)C1C2CC(C1N)C=C2.Cl |
Introduction
Molecular Structure and Physicochemical Characteristics
Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride belongs to the bicyclo[2.2.1]heptane family, characterized by a norbornane-like framework with an exo-oriented amino group and an ethyl ester moiety. The compound’s rigid bicyclic structure confers stereochemical stability, making it valuable for studying steric effects in organic reactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 104770-18-5 |
| Molecular Formula | C₁₀H₁₆ClNO₂ |
| Molecular Weight | 217.69 g/mol |
| IUPAC Name | rel-(1R,2R,3S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-amino-, ethyl ester, hydrochloride |
| Solubility | Soluble in water, ethanol |
| Stereochemistry | exo-Configuration at C3 |
Synthesis and Preparation
The synthesis of this compound typically involves a multi-step protocol starting from bicyclo[2.2.1]hept-5-ene precursors. A widely reported method includes:
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Amination of Bicyclic Carboxylic Acid: 3-exo-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is reacted with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
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Esterification: The acid chloride intermediate is treated with ethanol in the presence of hydrochloric acid, yielding the ethyl ester hydrochloride salt .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acid Chloride Formation | SOCl₂, reflux, 6 hr | 85–90% |
| Esterification | EtOH, HCl, 0–5°C, 12 hr | 75–80% |
Critical parameters include temperature control during esterification to prevent epimerization and the use of anhydrous ethanol to avoid hydrolysis. Purification is typically achieved via recrystallization from ethanol-diethyl ether mixtures .
Chemical Reactivity and Functional Group Transformations
The compound’s amino and ester groups enable diverse reactivity, as outlined below:
Oxidation Reactions
Treatment with potassium permanganate (KMnO₄) in acidic conditions oxidizes the amino group to a nitro moiety, while the ester remains intact. Chromium trioxide (CrO₃) selectively oxidizes the bicyclic double bond, yielding a diketone derivative.
Reduction Pathways
Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, producing 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-methanol hydrochloride. Sodium borohydride (NaBH₄) selectively reduces imine intermediates formed during Schiff base reactions.
Nucleophilic Substitution
The amino group undergoes substitution with alkyl halides (e.g., methyl iodide) in basic media, generating N-alkylated derivatives . This reactivity is exploited to create combinatorial libraries for drug discovery.
Biological Activity and Mechanistic Insights
Neurological Effects
The compound disrupts glutamate transport in the cerebral cortex, reducing extracellular glutamate levels by 40–60% in rodent models . This activity suggests potential applications in treating neurodegenerative disorders, though in vivo efficacy remains unverified.
| Biological System | Observed Effect | Mechanism |
|---|---|---|
| Cancer Cells | Apoptosis induction | LAT1 transporter inhibition |
| Neuronal Cells | Glutamate uptake inhibition | Competitive binding to EAATs |
| Bacterial Cultures | Mild growth suppression | Cell wall synthesis interference |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to neuromodulatory agents targeting glutamate receptors. Its bicyclic core is incorporated into protease inhibitors under investigation for HIV treatment .
Agrochemical Development
Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis. Field trials show 80% weed suppression at 50 g/ha application rates .
Specialty Chemicals
Used in chiral ligand synthesis for asymmetric catalysis, achieving enantiomeric excess (ee) >95% in Diels-Alder reactions.
| Hazard Category | Risk Mitigation |
|---|---|
| Skin/Eye Irritation | Use nitrile gloves, goggles |
| Respiratory Sensitivity | Operate under fume hood |
| Environmental Toxicity | Avoid aqueous waste discharge |
Storage recommendations include airtight containers at 2–8°C to prevent hygroscopic degradation. Spills should be neutralized with sodium bicarbonate prior to disposal .
Comparative Analysis with Structural Analogs
Table 5: Key Structural and Functional Comparisons
| Compound | Structural Difference | Application Advantage |
|---|---|---|
| 3-exo-Aminobicyclo[2.2.1]heptane-2-carboxylic acid | Lacks ethyl ester group | Higher aqueous solubility |
| Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | Nitrogen at C2 instead of C3 | Enhanced protease inhibition |
| Bicyclo[2.2.2]octane analogs | Larger ring size | Reduced steric hindrance |
The ethyl ester in the subject compound improves membrane permeability compared to carboxylic acid analogs, making it preferable for in vitro assays .
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